molecular formula C17H23NO3 B5014535 1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid CAS No. 6626-16-0

1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid

Cat. No. B5014535
CAS RN: 6626-16-0
M. Wt: 289.4 g/mol
InChI Key: OKUGOHCCKVGQST-UHFFFAOYSA-N
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Description

1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid, also known as TMC-1, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 2001 by researchers at the University of California, San Diego, and has since been studied for its potential as a therapeutic agent.

Mechanism of Action

1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Specifically, this compound inhibits the activity of COX-2, which is upregulated in response to inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant effects, reducing oxidative stress in animal models. This compound has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control of its properties and purity. This compound is also stable and can be stored for long periods of time. However, this compound has limitations in terms of its solubility and bioavailability, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound as a potential therapeutic agent for other conditions, such as cancer and neurodegenerative diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could lead to improved formulations and administration methods.

Synthesis Methods

The synthesis of 1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid involves several steps, including the reaction of 2-methylphenylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 1,2,2-trimethyl-3-cyclopenten-1-ylmethanol to form the final product, this compound.

Scientific Research Applications

1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to have analgesic properties, reducing pain in animal models.

properties

IUPAC Name

1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11-7-5-6-8-13(11)18-14(19)12-9-10-17(4,15(20)21)16(12,2)3/h5-8,12H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGOHCCKVGQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289201
Record name 1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6626-16-0
Record name NSC59804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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